Cas no 1247218-98-9 ({1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol)
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol
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- Inchi: 1S/C10H9F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2
- InChI Key: YTQJQILHTOBPAQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(F)C=C2F)C=C(CO)N=N1
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D142696-100mg |
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D142696-500mg |
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 500mg |
$ 475.00 | 2022-06-05 | ||
| TRC | D142696-1g |
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 1g |
$ 730.00 | 2022-06-05 | ||
| Life Chemicals | F1908-1627-0.25g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 0.25g |
$454.0 | 2023-09-07 | |
| Life Chemicals | F1908-1627-0.5g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 0.5g |
$478.0 | 2023-09-07 | |
| Life Chemicals | F1908-1627-1g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 1g |
$504.0 | 2023-09-07 | |
| Life Chemicals | F1908-1627-2.5g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 2.5g |
$1008.0 | 2023-09-07 | |
| Life Chemicals | F1908-1627-5g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 5g |
$1512.0 | 2023-09-07 | |
| Life Chemicals | F1908-1627-10g |
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1247218-98-9 | 95%+ | 10g |
$2117.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632193-250mg |
(1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol |
1247218-98-9 | 98% | 250mg |
¥7455.00 | 2024-08-09 |
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on {1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol
Compound CAS No. 1247218-98-9: {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol
The compound with CAS No. 1247218-98-9, named {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with a difluorophenyl group and a methanol substituent. The triazole moiety is known for its versatility in chemical synthesis and its ability to participate in various types of bonding interactions, making it a valuable component in drug design and advanced materials.
Recent studies have highlighted the potential of this compound as a precursor for the development of novel pharmaceutical agents. The presence of the 2,4-difluorophenyl group introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability. Furthermore, the methanol substituent at the triazole ring provides additional functionalization opportunities, enabling the creation of derivatives with enhanced pharmacokinetic properties. Researchers have explored the use of this compound in the synthesis of inhibitors for key enzymes involved in metabolic disorders and cancer progression.
One of the most notable advancements involving {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol is its role in click chemistry reactions. The triazole ring serves as an efficient scaffold for constructing complex molecular architectures through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This has led to the development of cross-linked polymers and self-healing materials with applications in drug delivery systems and tissue engineering.
In addition to its chemical synthesis applications, this compound has also been investigated for its potential in optoelectronic devices. The combination of the triazole ring and the difluorophenyl group imparts unique electronic properties to the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has demonstrated that derivatives of this compound can exhibit high quantum yields and excellent stability under ambient conditions.
The synthesis of {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol involves a multi-step process that typically begins with the preparation of intermediates such as 2,4-difluorobenzaldehyde or its corresponding methyl ether. These intermediates undergo nucleophilic substitution or coupling reactions to form the triazole core. The final step involves hydroxylation or methylation to introduce the methanol group at the desired position on the triazole ring.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that under controlled conditions, it exhibits moderate biodegradation rates and does not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully understand its long-term impact on environmental health.
In conclusion, {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol (CAS No. 1247218-98-9) is a versatile compound with promising applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and pharmaceutical agents while maintaining compatibility with eco-friendly practices. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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